molecular formula C8H15NO B12948983 (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane

(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane

Katalognummer: B12948983
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: RVCZOTOVCFEDMR-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane is a spirocyclic compound that features a unique structure with a spiro junction connecting a seven-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the condensation of appropriate precursors followed by cyclization using reagents such as Oxone® in formic acid . This method allows for the formation of the spirocyclic structure with high efficiency.

Industrial Production Methods

Industrial production of ®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications:

Wirkmechanismus

The mechanism of action of ®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it may act as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission and cognitive functions . The compound’s unique structure allows it to bind effectively to these receptors, modulating their activity and leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-5-Methyl-7-oxa-2-azaspiro[3.5]nonane is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the spirocyclic system. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

(5R)-5-methyl-7-oxa-2-azaspiro[3.5]nonane

InChI

InChI=1S/C8H15NO/c1-7-4-10-3-2-8(7)5-9-6-8/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI-Schlüssel

RVCZOTOVCFEDMR-ZETCQYMHSA-N

Isomerische SMILES

C[C@H]1COCCC12CNC2

Kanonische SMILES

CC1COCCC12CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.